3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate
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Description
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate is a useful research compound. Its molecular formula is C21H16N2O6 and its molecular weight is 392.367. The purity is usually 95%.
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Biological Activity
The compound 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate is a synthetic derivative that incorporates both oxadiazole and chromenone moieties. This unique structure has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H18N4O6, with a molecular weight of approximately 410.39 g/mol. The structure features a chromenone backbone substituted with an oxadiazole ring and a methoxyphenyl group.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds containing oxadiazole and chromenone structures. For instance:
- Mechanism of Action : The compound may exert its anticancer effects through the induction of apoptosis in cancer cells. This is facilitated by the modulation of signaling pathways involved in cell survival and proliferation.
- Case Study : In vitro assays demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For example, a related study reported IC50 values ranging from 10 to 20 µM for similar compounds against MCF-7 cells .
Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazole derivatives have been documented in several studies:
- Inhibition of Enzymes : Compounds with oxadiazole rings have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The inhibition of COX-2 specifically has been linked to reduced inflammation and pain .
Antimicrobial Activity
Research indicates that the compound may also possess antimicrobial properties:
- Spectrum of Activity : Preliminary studies suggest that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes .
Data Tables
Biological Activity | Cell Line/Organism | IC50/Activity Level | Reference |
---|---|---|---|
Anticancer | MCF-7 | 10 µM | |
HeLa | 15 µM | ||
Anti-inflammatory | COX-2 | Moderate inhibition | |
Antimicrobial | E. coli | Inhibition observed |
Detailed Research Findings
- Anticancer Studies : A series of compounds based on the chromenone scaffold were evaluated for their ability to induce apoptosis in cancer cells. The presence of the oxadiazole moiety was found to enhance cytotoxicity due to increased lipophilicity and better membrane penetration .
- Inhibition of COX Enzymes : The anti-inflammatory potential was assessed through enzyme inhibition assays where compounds were tested against COX-1 and COX-2. Results indicated selective inhibition towards COX-2, suggesting potential for therapeutic use in inflammatory diseases .
- Antimicrobial Evaluation : The antimicrobial activity was tested using standard disk diffusion methods against various bacterial strains. Results demonstrated significant zones of inhibition, indicating effective antimicrobial properties .
Properties
IUPAC Name |
[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-8-yl] propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O6/c1-3-17(24)27-16-6-4-5-13-11-15(21(25)28-18(13)16)20-22-19(23-29-20)12-7-9-14(26-2)10-8-12/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDLTJITUUASFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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